REACTION_CXSMILES
|
CN(C1C=C[C:7]([C:10]([C:12]2[CH:13]=CC(N(C)C)=C[CH:17]=2)=[O:11])=CC=1)C.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=CC=1)C.C[C:50](=[O:53])[CH2:51]C>>[C:10]([O:53][CH3:50])(=[O:11])[C:12]([CH3:13])=[CH2:17].[C:10]([OH:53])(=[O:11])[C:12]([CH3:13])=[CH2:17].[CH2:50]([O:53][CH2:7][CH2:10][OH:11])[CH3:51]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)N(C)C
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by warming at 40°
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |